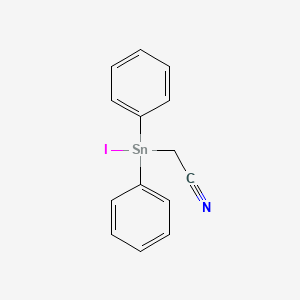

Acetonitrile, (iododiphenylstannyl)-

Description

Contextualization within Organometallic Chemistry

Organostannyl compounds, also known as organotins or stannanes, are a cornerstone of organometallic chemistry, a field that studies compounds containing at least one chemical bond between a carbon atom of an organic compound and a metal. wikipedia.orgrjpbcs.com In the case of organotins, this defining feature is the tin-carbon (Sn-C) bond. The tin atom in these compounds is most commonly found in the +4 oxidation state (Sn(IV)), which is significantly more stable than the +2 state. rjpbcs.comlupinepublishers.com

Compounds like Acetonitrile (B52724), (iododiphenylstannyl)- fall within the class of organotin(IV) halides. The general structure for these compounds is R_nSnX_{4-n}, where 'R' is an organic group (like the phenyl groups in this case), 'X' is a halide (iodide here), and 'n' ranges from 1 to 3. The properties and reactivity of these molecules are dictated by the nature of both the organic substituents and the halide atoms bonded to the central tin atom. The tin center in such compounds often acts as a Lewis acid, capable of accepting electron pairs from donor molecules to expand its coordination number beyond the typical four. rjpbcs.com

Significance of Organotin Iodides in Synthetic Strategies

Organotin halides, including chlorides, bromides, and iodides, are pivotal intermediates in synthetic chemistry. wikipedia.org The tin-halide bond is polar and reactive, making it a versatile functional group for further chemical transformations. Organotin iodides are particularly noteworthy. The carbon-iodine bond is the weakest among the carbon-halogen bonds, which often translates to higher reactivity in processes like nucleophilic substitution. wikipedia.org

The tin-iodide bond in a compound like (iododiphenylstannyl)acetonitrile is the primary site of reactivity. This bond can be cleaved to introduce a wide variety of other functional groups, making organotin iodides valuable precursors for the synthesis of other organotin derivatives, such as oxides, hydroxides, and carboxylates. uobabylon.edu.iq Furthermore, organotin compounds are famously used in cross-coupling reactions, like the Stille reaction, which forms new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. uobabylon.edu.iq

Role of Acetonitrile as a Chemical Entity in Coordination and Synthetic Chemistry

Acetonitrile (CH₃CN) is a simple organic nitrile that plays a dual role in chemistry. It is widely used as a polar aprotic solvent due to its ability to dissolve a broad range of substances, including many ionic and nonpolar compounds, without participating in proton-transfer reactions. wikipedia.orgbyjus.com Its miscibility with water and many organic solvents, coupled with a convenient liquid range and high dielectric constant, makes it a solvent of choice for various applications, including high-performance liquid chromatography (HPLC). wikipedia.orgsigmaaldrich.com

Beyond its role as a solvent, acetonitrile is a significant ligand in coordination chemistry. nih.gov The nitrogen atom of the nitrile group possesses a lone pair of electrons, which can be donated to a Lewis acidic metal center, forming a coordinate bond. As a ligand, acetonitrile is considered weakly coordinating, meaning the bond it forms is often labile and can be easily displaced by stronger Lewis bases. nih.govsigmaaldrich.com This property is synthetically useful, as acetonitrile can serve as a temporary or "placeholder" ligand, stabilizing a metal complex before being substituted to generate the final desired product. In the context of Acetonitrile, (iododiphenylstannyl)-, the acetonitrile molecule likely acts as a Lewis base, donating its nitrogen lone pair to the electrophilic tin(IV) center, forming an adduct. wikipedia.org Organotin dihalides are known to form such adducts with good Lewis bases, expanding the coordination geometry at the tin atom from tetrahedral to trigonal bipyramidal or even octahedral. wikipedia.orglupinepublishers.com

Historical Perspectives and Early Investigations of Related Organotin Derivatives

The field of organotin chemistry has a rich history dating back to the mid-19th century. The first organotin compound, diethyltin (B15495199) diiodide, was synthesized by Edward Frankland in 1849. wikipedia.orglupinepublishers.com This discovery laid the groundwork for the entire field. In 1852, Carl Löwig reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, a publication often cited as the formal beginning of organotin chemistry. lupinepublishers.com

The growth of the field was relatively steady, with key contributions from chemists like Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.com However, interest in organotin chemistry surged dramatically in the mid-20th century with the discovery of their widespread industrial applications. Researchers, notably van der Kerk and his colleagues in the Netherlands, played a major role in uncovering the utility of these compounds as PVC stabilizers, agrochemicals, and biocides. lupinepublishers.com A significant milestone in the structural understanding of these compounds occurred in the early 1960s when it was discovered that the tin atom could expand its coordination number beyond four, with the trimethyltin (B158744) chloride pyridine (B92270) adduct being the first five-coordinate triorganotin halide complex to be structurally proven by X-ray crystallography. lupinepublishers.comlupinepublishers.com This finding was crucial for understanding the behavior of compounds like Acetonitrile, (iododiphenylstannyl)-, where the tin center also exhibits hypercoordination.

Data Tables

Table 1: Physicochemical Properties of Acetonitrile This table summarizes key properties of the acetonitrile molecule, which acts as a ligand in the title compound.

| Property | Value | Reference |

| Chemical Formula | C₂H₃N | wikipedia.org |

| Molar Mass | 41.053 g·mol⁻¹ | wikipedia.org |

| Appearance | Colorless liquid | wikipedia.org |

| Density | 0.786 g/cm³ | byjus.com |

| Boiling Point | 81.3 to 82.1 °C | byjus.com |

| Melting Point | −46 to −44 °C | byjus.com |

| Solubility in Water | Miscible | wikipedia.org |

| Nature | Polar aprotic solvent | byjus.com |

Table 2: General Characteristics of Organotin(IV) Halides This table outlines the general features of the class of compounds to which Acetonitrile, (iododiphenylstannyl)- belongs.

Structure

2D Structure

Properties

CAS No. |

4438-99-7 |

|---|---|

Molecular Formula |

C14H12INSn |

Molecular Weight |

439.87 g/mol |

IUPAC Name |

2-[iodo(diphenyl)stannyl]acetonitrile |

InChI |

InChI=1S/2C6H5.C2H2N.HI.Sn/c2*1-2-4-6-5-3-1;1-2-3;;/h2*1-5H;1H2;1H;/q;;;;+1/p-1 |

InChI Key |

RKKBFSGVVYAHPM-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](CC#N)(C2=CC=CC=C2)I |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Pathways for Iododiphenylstannyl Acetonitrile Derivatives

Precursor Synthesis and Functionalization Strategies

The strategic synthesis of the target compound begins with the preparation and subsequent halogenation of stable diphenylstannyl precursors. This approach ensures high yields and purity of the intermediates required for the final carbon-tin bond formation.

Preparation of Diphenylstannyl Precursors

The most common and versatile precursor for this synthesis is dichlorodiphenyltin (Ph₂SnCl₂). Its preparation can be achieved through several established routes. The primary method involves the direct reaction of a tin(IV) halide with a phenylating agent. Organometallic reagents such as phenylmagnesium bromide (PhMgBr) or phenyllithium (B1222949) (PhLi) are reacted in a carefully controlled stoichiometric ratio with tin tetrachloride (SnCl₄). Typically, two equivalents of the phenylating agent are used to selectively replace two chlorine atoms, yielding the desired dichlorodiphenyltin.

Another significant industrial method is the redistribution, or Kocheshkov comproportionation, reaction. This process involves heating tetraphenyltin (B1683108) (Ph₄Sn) with tin tetrachloride (SnCl₄). The reaction equilibrium can be controlled by the stoichiometry of the reactants to favor the formation of dichlorodiphenyltin. gelest.com

| Method | Reactants | Typical Conditions | Product |

| Grignard Reaction | Tin tetrachloride (SnCl₄), Phenylmagnesium bromide (PhMgBr) | Diethyl ether or THF, controlled temperature | Dichlorodiphenyltin (Ph₂SnCl₂) |

| Organolithium Reaction | Tin tetrachloride (SnCl₄), Phenyllithium (PhLi) | Diethyl ether or hexane (B92381), controlled temperature | Dichlorodiphenyltin (Ph₂SnCl₂) |

| Redistribution Reaction | Tetraphenyltin (Ph₄Sn), Tin tetrachloride (SnCl₄) | Heat, often with a Lewis acid catalyst | Dichlorodiphenyltin (Ph₂SnCl₂) |

Halogenation Reactions for Iodinated Species

Once dichlorodiphenyltin is obtained, the next step involves converting it into an iodinated species. This is most efficiently accomplished through a halogen exchange process known as the Finkelstein reaction. wikipedia.org In this reaction, the chloro precursor is treated with an alkali metal iodide, typically sodium iodide (NaI), in a suitable solvent such as acetone.

The reaction is driven to completion by the differential solubility of the halide salts. Sodium iodide is soluble in acetone, whereas the sodium chloride (NaCl) formed as a byproduct is not, causing it to precipitate out of the solution. wikipedia.org This removal of a product shifts the reaction equilibrium forward according to Le Châtelier's principle, resulting in a high-yield conversion to diphenyltin (B89523) diiodide (Ph₂SnI₂). This diiodide compound is a key intermediate that can be used in the subsequent step to form the final product.

| Reaction | Reactant | Reagent | Solvent | Product | Driving Force |

| Halogen Exchange | Dichlorodiphenyltin (Ph₂SnCl₂) | Sodium Iodide (NaI) | Acetone | Diphenyltin diiodide (Ph₂SnI₂) | Precipitation of NaCl |

Direct Synthesis Routes to Acetonitrile (B52724), (iododiphenylstannyl)-

The final stage of the synthesis involves the formation of the crucial carbon-tin bond, attaching the cyanomethyl group to the iododiphenylstannyl moiety.

Carbon-Tin Bond Formation Methodologies

The formation of the bond between the tin atom and the acetonitrile group is typically achieved via a nucleophilic substitution reaction. This involves the reaction of an electrophilic organotin halide with a nucleophilic cyanomethyl species.

First, the cyanomethyl anion (⁻CH₂CN) is generated by deprotonating acetonitrile with a strong, non-nucleophilic base. Bases such as lithium diisopropylamide (LDA) or sodium amide (NaNH₂) are effective for this purpose due to the relative acidity of the α-protons of acetonitrile. ntnu.no The resulting cyanomethyl anion is a potent carbon-centered nucleophile.

This nucleophile is then reacted with the previously synthesized diphenyltin diiodide (Ph₂SnI₂). The cyanomethyl anion attacks the electrophilic tin center, displacing one of the iodide leaving groups to form the final product, (iododiphenylstannyl)acetonitrile. The reaction is generally performed under anhydrous conditions at low temperatures to prevent side reactions.

Use of Acetonitrile as a Reactant or Solvent in Synthesis

Acetonitrile plays a dual role in the synthesis of organometallic compounds. While it is widely used as a polar aprotic solvent due to its ability to dissolve a range of organic and inorganic compounds, its primary role in this specific synthesis is that of a reactant. ntnu.nocommonorganicchemistry.com

As a reactant, the key feature of acetonitrile is the acidity of its methyl protons (pKa ≈ 31 in DMSO), which allows it to be converted into a potent nucleophile upon treatment with a strong base. ntnu.no This transformation is fundamental to its incorporation into the organotin structure. Its ability to act as a two-carbon building block is a valuable strategy in organic synthesis. researchgate.net Furthermore, acetonitrile can act as a ligand in inorganic and organometallic chemistry, potentially stabilizing reactive intermediates that may form during the synthetic pathway. ntnu.no

Reaction Mechanism Elucidation in Synthetic Pathways

The synthetic pathways described rely on well-understood reaction mechanisms, primarily nucleophilic substitution at the tin(IV) center.

The halogen exchange from dichlorodiphenyltin to diphenyltin diiodide proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. wikipedia.org The iodide ion acts as the nucleophile, attacking the electron-deficient tin atom. This leads to a five-coordinate trigonal bipyramidal transition state, from which the chloride ion is expelled as the leaving group. acs.org

Similarly, the crucial carbon-tin bond formation is also categorized as an Sₙ2-type reaction. The nucleophilic cyanomethyl anion (⁻:CH₂CN) attacks the electrophilic tin atom of the diphenyltin diiodide substrate. The reaction proceeds through a similar pentacoordinate transition state, resulting in the displacement of an iodide ion as the leaving group and the formation of the C-Sn bond. solubilityofthings.combyjus.com The ability of tin to expand its coordination sphere beyond four, utilizing its empty 5d orbitals, facilitates this associative mechanism, which is characteristic of nucleophilic substitution at tetracoordinate silicon and tin centers. gelest.com

Investigation of Reaction Intermediates

The investigation of reaction intermediates in the synthesis of (iododiphenylstannyl)acetonitrile and its derivatives is crucial for understanding the reaction mechanism and optimizing reaction conditions. In reactions involving organometallic compounds, intermediates can be transient and challenging to isolate. However, their presence can often be inferred through spectroscopic techniques or by trapping experiments.

For the synthesis of (iododiphenylstannyl)acetonitrile from diphenyltin diiodide and lithioacetonitrile, the reaction is expected to proceed through a four-coordinate tin intermediate. The coordination of the nitrile group to the tin center before or after the substitution is a possibility that could influence the reaction pathway. Advanced spectroscopic methods, such as in-situ NMR spectroscopy, could potentially be employed to observe the formation and consumption of any transient species during the reaction.

Stereochemical Considerations in Synthesis

Stereochemistry becomes a significant consideration in the synthesis of (iododiphenylstannyl)acetonitrile derivatives, particularly when chiral centers are present in the acetonitrile moiety or when the tin atom itself becomes a stereocenter. Nucleophilic substitution at a tetrahedral tin atom can proceed with either inversion or retention of configuration, depending on the reaction mechanism, the nature of the nucleophile, the leaving group, and the solvent. utexas.edulibretexts.orgembibe.comlibretexts.org

For a typical Sₙ2-type reaction at the tin center, an inversion of configuration would be expected. libretexts.orglibretexts.org This involves the backside attack of the nucleophile, leading to a pentacoordinate transition state, followed by the departure of the leaving group. libretexts.org However, the presence of coordinating groups on the nucleophile or the use of polar solvents can sometimes lead to retention of configuration through a more complex mechanism involving pseudorotation of a five-coordinate intermediate.

The stereochemical outcome is a critical aspect of the synthesis, especially if the resulting (iododiphenylstannyl)acetonitrile derivative is intended for applications where specific stereoisomers are required.

Table 1: Potential Synthetic Parameters and Their Influence on the Synthesis of (Iododiphenylstannyl)acetonitrile

| Parameter | Variation | Potential Effect on Reaction |

| Solvent | Aprotic (e.g., THF, Diethyl ether) vs. Protic | Can influence the reactivity of the nucleophile and the stability of intermediates. Aprotic solvents are generally preferred for reactions involving organolithium reagents. |

| Temperature | Low (-78 °C) to Ambient | Controls the rate of reaction and can minimize side reactions. Low temperatures are often necessary to maintain the stability of the organolithium reagent. |

| Stoichiometry | Molar ratio of reactants | Affects the product distribution. An excess of the lithium salt could potentially lead to the formation of bis(acetonitrile)diphenyltin. |

| Leaving Group | Iodide vs. other halides (e.g., Chloride, Bromide) | The nature of the leaving group influences the reaction rate. Iodide is generally a good leaving group in nucleophilic substitution reactions. |

Purification and Isolation Techniques for Organotin Compounds

The purification and isolation of organotin compounds, including (iododiphenylstannyl)acetonitrile, require specific techniques due to their unique chemical properties and potential toxicity. The presence of both polar (nitrile) and nonpolar (phenyl) groups in the target compound suggests that a combination of methods may be necessary for effective purification.

Common techniques for the purification of organotin compounds include:

Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is a widely used method. researchgate.net The choice of eluent is critical and often involves mixtures of nonpolar and moderately polar solvents, such as hexane and ethyl acetate, to achieve good separation from starting materials and byproducts. researchgate.net For more volatile organotin compounds, gas chromatography can be employed, sometimes involving in-situ derivatization to enhance volatility and separation. cdnsciencepub.comcdnsciencepub.comlabrulez.comgrafiati.com

Recrystallization: This technique is suitable for solid organotin compounds. The choice of solvent is crucial and is determined by the solubility of the compound at different temperatures.

Distillation: For liquid organotin compounds with sufficient thermal stability, vacuum distillation can be an effective purification method. researchgate.net

Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, washing with an aqueous solution of potassium fluoride (B91410) can help remove tin salts. sdlookchem.com

Given the likely solid nature of (iododiphenylstannyl)acetonitrile, a combination of column chromatography followed by recrystallization would be a probable purification strategy.

Table 2: Common Purification Techniques for Organotin Compounds

| Technique | Principle | Applicability to (Iododiphenylstannyl)acetonitrile | Key Considerations |

| Column Chromatography | Differential adsorption of components onto a stationary phase. | High | Choice of stationary phase (silica gel or alumina) and eluent system is critical. researchgate.net |

| Gas Chromatography | Separation based on volatility and interaction with a stationary phase. | Moderate | May require derivatization to increase volatility. cdnsciencepub.comcdnsciencepub.comlabrulez.com Potential for on-column decomposition. |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | High | Requires a suitable solvent in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. |

| Distillation | Separation based on differences in boiling points. | Low | Likely not suitable due to the probable high boiling point and potential for thermal decomposition. |

Reactivity and Chemical Transformations of Iododiphenylstannyl Acetonitrile

Cleavage Reactions Involving Tin-Carbon and Tin-Halogen Bonds

The tin-carbon and tin-halogen bonds in (iododiphenylstannyl)acetonitrile are susceptible to cleavage under various conditions. The Sn-C(phenyl) and Sn-C(cyanomethyl) bonds can be cleaved by strong electrophiles. For instance, reactions with halogens or strong acids can lead to the removal of one or both phenyl groups. The Sn-I bond is also reactive and can be cleaved by nucleophiles or undergo exchange reactions.

The relative ease of cleavage of these bonds is influenced by several factors, including the nature of the attacking reagent and the reaction conditions. Generally, the tin-iodine bond is the most labile and prone to nucleophilic attack. The cleavage of the tin-phenyl bond typically requires harsher conditions or the presence of a strong electrophile.

Ligand Exchange and Substitution Processes at the Tin Center

The tin center in (iododiphenylstannyl)acetonitrile is electrophilic and can undergo ligand exchange and substitution reactions. The iodide ligand is a good leaving group and can be readily displaced by a variety of nucleophiles, such as other halides, alkoxides, and thiolates. These reactions proceed via a nucleophilic substitution mechanism at the tin atom.

The coordination number of the tin atom can expand beyond four, allowing for the formation of five- or six-coordinate intermediates or stable complexes, particularly with bidentate or polydentate ligands. This ability to expand its coordination sphere plays a crucial role in the mechanism of substitution reactions.

| Reactant | Product | Coordination Change |

| Fluoride (B91410) ion (F⁻) | (Fluorodiphenylstannyl)acetonitrile | Substitution |

| Alkoxide (RO⁻) | (Alkoxydiphenylstannyl)acetonitrile | Substitution |

| Thiolate (RS⁻) | (Thiolatodiphenylstannyl)acetonitrile | Substitution |

| Bidentate Ligand (e.g., ethylenediamine) | Diphenyl(acetonitrile)stannane chelate | Coordination expansion |

Formation of Polymeric or Oligomeric Organotin Structures

Under certain conditions, (iododiphenylstannyl)acetonitrile can participate in the formation of polymeric or oligomeric structures. This can occur through intermolecular interactions, such as the bridging of tin centers by the cyano group or by the iodide ligand. The nitrogen atom of the cyanomethyl group can coordinate to the tin atom of another molecule, leading to the formation of a coordination polymer. Similarly, iodide can act as a bridging ligand between two tin centers.

The propensity to form such extended structures is dependent on factors like solvent polarity and the presence of other coordinating species. In non-polar solvents, intermolecular association is more likely to occur.

Reactivity with Nucleophilic and Electrophilic Reagents

(Iododiphenylstannyl)acetonitrile exhibits reactivity towards both nucleophiles and electrophiles.

Nucleophilic Attack: The primary site for nucleophilic attack is the electrophilic tin center, leading to the substitution of the iodide ligand as previously discussed. The carbon atom of the cyanomethyl group can also be deprotonated by a strong base to form a carbanion, which can then react with electrophiles.

Electrophilic Attack: Electrophiles can attack the phenyl groups, leading to electrophilic aromatic substitution, although the tin atom's electron-withdrawing nature can deactivate the rings. Stronger electrophiles can cleave the tin-phenyl bonds.

| Reagent Type | Site of Attack | Type of Reaction |

| Nucleophile (e.g., RO⁻, R₂NH) | Tin center | Ligand Substitution |

| Strong Base (e.g., LDA) | α-carbon of acetonitrile (B52724) | Deprotonation |

| Electrophile (e.g., Br₂) | Tin-phenyl bond | Cleavage |

| Lewis Acid (e.g., AlCl₃) | Iodine or Nitrogen atom | Coordination |

Chemo- and Regioselectivity in Reactions

The presence of multiple reactive sites in (iododiphenylstannyl)acetonitrile raises questions of chemo- and regioselectivity.

Chemoselectivity: In reactions with reagents that can potentially react at multiple sites, the outcome is determined by the relative reactivity of these sites. For example, in a reaction with a nucleophilic base, substitution at the tin center might compete with deprotonation of the cyanomethyl group. The choice of reagent and reaction conditions can often be used to favor one reaction pathway over the other. Softer nucleophiles tend to favor substitution at the tin center, while harder, bulkier bases are more likely to effect deprotonation.

Regioselectivity: In the case of electrophilic attack on the phenyl rings, the directing effects of the tin substituent will influence the position of substitution (ortho, meta, or para). The bulky diphenylstannyl group generally directs incoming electrophiles to the para position due to steric hindrance at the ortho positions.

Advanced Structural Elucidation Methodologies

Solution-Phase Spectroscopic Characterization Techniques

NMR spectroscopy is arguably the most powerful tool for characterizing organotin compounds in solution. The presence of multiple NMR-active nuclei provides a wealth of structural information.

¹H NMR: The proton NMR spectrum provides information on the organic substituents. For (iododiphenylstannyl)acetonitrile, one would expect complex multiplets for the phenyl protons and a singlet for the methylene (B1212753) (-CH₂-) protons. A key feature is the presence of "satellite" peaks flanking these signals, which arise from spin-spin coupling to the NMR-active tin isotopes, ¹¹⁷Sn and ¹¹⁹Sn. The magnitude of the coupling constants, ⁿJ(¹¹⁹Sn-¹H), provides structural information. rsc.org

¹³C NMR: The carbon spectrum shows distinct signals for the ipso, ortho, meta, and para carbons of the phenyl rings, as well as for the -CH₂- and -CN carbons of the acetonitrile (B52724) moiety. Coupling to tin, ⁿJ(¹¹⁹Sn-¹³C), is also observed and is valuable for structural assignment. rsc.orghuji.ac.il

¹¹⁹Sn NMR: This is the most diagnostic technique for studying the immediate environment of the tin atom. northwestern.edu The ¹¹⁹Sn nucleus has a very wide chemical shift range (~5000 ppm), making its resonance frequency extremely sensitive to the coordination number and the electronic nature of the substituents. huji.ac.ilnorthwestern.edu For organotin halides, the ¹¹⁹Sn chemical shift provides a clear distinction between four-coordinate and hypercoordinate (five- or six-coordinate) species. Coordination by a Lewis base, such as an acetonitrile solvent molecule, causes a significant upfield shift (to more negative ppm values) in the ¹¹⁹Sn resonance, reflecting the increase in electron density and the change in geometry at the tin center. researchgate.net

| NMR Nucleus | Parameter | Expected Observation and Significance |

|---|---|---|

| ¹H | Chemical Shift (δ) | Multiplets in the aromatic region (~7-8 ppm) for phenyl groups. Singlet for the CH₂ group. |

| Coupling Constant (J) | Satellite peaks with ²J(¹¹⁹Sn-¹H) of ~50-60 Hz for Sn-CH₂ protons, indicating bonding. rsc.org | |

| ¹³C | Chemical Shift (δ) | Distinct signals for phenyl carbons (120-150 ppm), CH₂ carbon, and CN carbon (~117 ppm). |

| Coupling Constant (J) | ¹J(¹¹⁹Sn-¹³C) for the ipso-carbon provides information about the hybridization of the Sn-C bond. | |

| ¹¹⁹Sn | Chemical Shift (δ) for 4-coordinate Sn | Positive chemical shift (e.g., +50 to -60 ppm) is typical for tetracoordinate R₂SnX₂ species. |

| Chemical Shift (δ) for 5-coordinate Sn | Significant upfield shift to negative values (e.g., -150 to -350 ppm) upon coordination with a donor like acetonitrile, indicating an increase in coordination number. researchgate.net |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. While IR spectroscopy measures the absorption of light due to vibrations that cause a change in the molecular dipole moment, Raman spectroscopy measures the scattering of light from vibrations that cause a change in molecular polarizability. Together, they provide a vibrational fingerprint of the compound.

For (iododiphenylstannyl)acetonitrile, key vibrational modes can be assigned to specific functional groups. The most diagnostic of these is the nitrile (C≡N) stretching vibration. In free acetonitrile, this mode appears around 2254 cm⁻¹. When the nitrogen's lone pair coordinates to a Lewis acid like the tin center in an organotin halide, the C≡N bond is strengthened, causing a characteristic shift of this band to a higher frequency (e.g., >2270 cm⁻¹). This shift serves as direct evidence of coordination. Other important vibrations include the tin-carbon and tin-iodine stretches, which appear in the far-infrared region. arxiv.orgrsc.org

| Functional Group / Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Activity |

|---|---|---|---|

| Phenyl C-H | Stretching | 3000 - 3100 | IR & Raman |

| Phenyl C=C | Ring Stretching | 1400 - 1600 | IR & Raman |

| Acetonitrile C≡N | Stretching (ν(C≡N)) | ~2254 (free) >2270 (coordinated) | IR (strong), Raman (moderate) |

| Sn-Phenyl | Stretching (ν(Sn-C)) | 220 - 280 | IR & Raman |

| Sn-Iodine | Stretching (ν(Sn-I)) | < 200 | IR & Raman (strong) |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and predict the equilibrium geometries of molecules. For organotin compounds like Acetonitrile (B52724), (iododiphenylstannyl)-, DFT calculations can elucidate the nature of the bonding, the distribution of electron density, and the three-dimensional structure. researchgate.netnih.gov

Geometry optimization calculations are performed to find the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. researchgate.netarxiv.org For Acetonitrile, (iododiphenylstannyl)-, the central tin atom is bonded to two phenyl groups, an iodine atom, and an acetonitrile group via a carbon atom. A key structural question that DFT can address is the coordination number of the tin atom. While typically tetracoordinate with a distorted tetrahedral geometry, the nitrogen atom of the acetonitrile ligand could potentially form an intramolecular dative bond to the tin center. lupinepublishers.comrjpbcs.com This would result in a pentacoordinate, hypervalent tin species with a geometry approaching a trigonal bipyramid. wikipedia.org

DFT calculations provide optimized geometric parameters such as bond lengths and angles. The electronic structure can be analyzed through molecular orbital (MO) energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity.

Table 1: Representative Optimized Geometrical Parameters for Acetonitrile, (iododiphenylstannyl)- (Illustrative Data)

This table presents hypothetical data based on typical values from DFT calculations on analogous organotin compounds. The values are for a tetracoordinate tin center.

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn-C (phenyl) | 2.15 - 2.17 |

| Sn-C (acetonitrile) | ~2.20 |

| Sn-I | ~2.75 |

| C-C (phenyl) | 1.39 - 1.41 |

| C-C (acetonitrile) | ~1.46 |

| C≡N (acetonitrile) | ~1.16 |

| Bond Angles (º) | |

| C(phenyl)-Sn-C(phenyl) | ~125 |

| C(phenyl)-Sn-I | ~105 |

| C(acetonitrile)-Sn-I | ~95 |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

Prediction of Reaction Pathways and Energy Profiles

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, transition states, and intermediates. youtube.com For an organotin halide like Acetonitrile, (iododiphenylstannyl)-, several reaction types could be investigated, including nucleophilic substitution at the tin center or cross-coupling reactions.

For example, the substitution of the iodide ligand by a nucleophile (Nu⁻) could be modeled. DFT calculations would be used to locate the transition state structure and compute its energy relative to the reactants. Such studies can help determine whether the reaction proceeds through an associative mechanism (forming a hypervalent intermediate) or a dissociative mechanism.

Table 2: Illustrative Calculated Energy Profile for a Hypothetical Nucleophilic Substitution Reaction

Reaction: Ph₂Sn(I)CH₂CN + Nu⁻ → [Ph₂Sn(I)(Nu)CH₂CN]‡ → Ph₂Sn(Nu)CH₂CN + I⁻

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +18.5 |

| Products | -10.2 |

Analysis of Bonding Characteristics and Hypervalency in Organotin Compounds

The bonding in organotin compounds is complex due to the large size of the tin atom and the availability of its 5d orbitals, which can participate in bonding. lupinepublishers.comrjpbcs.com This allows tin to exhibit hypervalency, a phenomenon where a main group element forms more bonds than predicted by the octet rule, resulting in coordination numbers greater than four. wikipedia.org In Acetonitrile, (iododiphenylstannyl)-, the tin atom is formally tetracoordinate. However, intramolecular coordination from the acetonitrile nitrogen could lead to a pentacoordinate, hypervalent structure. wikipedia.org

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding in detail. sci-hub.se It provides information on charge distribution, hybridization, and the nature of the bonds (e.g., covalent vs. ionic character). For Acetonitrile, (iododiphenylstannyl)-, NBO analysis would characterize the Sn-C, Sn-I, and potential N→Sn bonds. The Sn-C bonds are expected to be largely covalent, while the Sn-I bond will have significant polar character due to the difference in electronegativity. An N→Sn dative bond, if present, would be characterized by the donation of the nitrogen lone pair into a vacant orbital on the tin atom.

Table 3: Representative NBO Analysis Results for Bonds to Tin (Illustrative Data)

This table presents hypothetical data based on typical values from NBO analyses of analogous organotin compounds.

| Bond | Type | Wiberg Bond Index | Natural Atomic Charge (Sn) |

| Sn-C (phenyl) | σ(Sn-C) | 0.85 | +1.25 |

| Sn-C (acetonitrile) | σ(Sn-C) | 0.82 | |

| Sn-I | σ(Sn-I) | 0.65 | |

| N→Sn (dative) | LP(N)→LP*(Sn) | 0.15 |

Molecular Dynamics Simulations for Solution Behavior

While DFT calculations typically model molecules in the gas phase or with implicit solvent models, Molecular Dynamics (MD) simulations provide a powerful method for studying the explicit behavior of molecules in solution over time. mdpi.comepa.gov An MD simulation models the movements of all atoms in a system—both the solute (Acetonitrile, (iododiphenylstannyl)-) and the surrounding solvent molecules—by solving Newton's equations of motion. mdpi.com

For Acetonitrile, (iododiphenylstannyl)-, an MD simulation could be used to explore several key aspects of its solution behavior:

Solvation Structure: How solvent molecules arrange themselves around the solute, forming solvation shells.

Conformational Dynamics: The rotation of the phenyl groups and the flexibility of the acetonitrile side chain.

Intramolecular Interactions: The stability of the potential intramolecular N→Sn coordination in the presence of competing solvent molecules. The simulation can reveal the frequency and duration of this interaction.

These simulations rely on a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates. ambermd.orgresearchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation

This table outlines a representative setup for an MD simulation of Acetonitrile, (iododiphenylstannyl)- in an acetonitrile solvent box.

| Parameter | Description |

| Force Field | General Amber Force Field (GAFF) or a specialized organometallic force field |

| Solvent Model | Six-site acetonitrile model |

| System Size | 1 solute molecule in a cubic box with ~1000 acetonitrile molecules |

| Ensemble | NPT (constant Number of particles, Pressure, and Temperature) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

| Time Step | 2 fs |

Coordination Chemistry and Ligand Behavior

Acetonitrile (B52724) as a Ligand in Transition Metal and Main Group Complexes

Acetonitrile (CH₃CN) is a versatile and widely utilized ligand in the coordination chemistry of both transition metals and main group elements. nih.govunibo.it Its utility stems from its nature as a weakly coordinating ligand, which allows for its easy displacement by stronger ligands, making acetonitrile complexes valuable precursors in synthesis. nih.govwikipedia.org The nitrogen atom's lone pair of electrons enables it to function as a Lewis base, forming stable complexes with a wide array of metal centers. wikipedia.org

Acetonitrile is also a common solvent with a high dielectric constant, which makes it suitable for dissolving cationic complexes. wikipedia.org Complexes are often prepared simply by dissolving an anhydrous metal salt in acetonitrile. wikipedia.org For instance, bis(acetonitrile)palladium dichloride is synthesized by heating palladium chloride in acetonitrile. wikipedia.org Homoleptic complexes, where acetonitrile is the sole ligand, are common for many first-row transition metals, including iron(II), cobalt(II), nickel(II), and copper(I). wikipedia.orgrsc.org

The most prevalent coordination mode for acetonitrile is as a monodentate, "end-on" ligand, where the metal is bound to the nitrogen atom in a linear or nearly linear M-N-C arrangement. nih.gov However, more exotic bridging coordination modes, such as μ-κN:κN and μ-κC:κN, have been proposed as intermediates in reactions involving the cleavage of the C≡N bond. nih.gov

A key characteristic of the acetonitrile ligand is its lability. wikipedia.org The CH₃CN ligands in complexes like tetrakis(acetonitrile)copper(I) are often rapidly displaced by other, stronger ligands. wikipedia.org This lability is crucial for the use of these complexes as synthetic intermediates. The rate of this displacement, or solvent exchange, is influenced by several factors, including the metal ion and the other ligands present in the coordination sphere. For example, studies on five-coordinate nickel(II) and cobalt(II) complexes showed that the presence of a quadridentate macrocyclic ligand significantly lowers the activation enthalpy (ΔH‡) for acetonitrile exchange compared to the hexasolvated ions. rsc.org This effect leads to a dramatic rate increase for Ni(II) but a much smaller one for Co(II), highlighting the subtle interplay of electronic and steric factors. rsc.org

| Complex Ion | Exchange Rate Constant, kex (s⁻¹) at 298.2 K | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) | Mechanism |

| [CoL(NCMe)]²⁺ | 5.65 x 10⁵ ± 0.50 x 10⁵ | 19.5 ± 0.8 | -69.5 ± 3.5 | Associative (Iₐ) |

| [NiL(NCMe)]²⁺ | >10³ times faster than hexasolvated ion | Lowered by 44 | Large and negative | Associative (Iₐ) |

Data for acetonitrile solvent exchange on five-coordinate complexes where L = 1,4,8,11-tetramethyl-1,4,8,11-tetra-azacyclotetradecane. rsc.org

The electrochemical behavior of transition metal acetonitrile complexes is a critical area of study, particularly in the context of electrocatalysis. rsc.org Homoleptic acetonitrile complexes of metals like iron, cobalt, and nickel are electrochemically active. Cyclic voltammetry studies in acetonitrile solutions show that the potentials required for the reduction of these complexes are typically within the accessible range on carbon electrodes. rsc.org

The reduction process often leads to the deposition of metallic material onto the electrode surface. This is attributed to the reduction-induced displacement of the weakly bound acetonitrile ligands, which can promote the formation of lower-coordinate species and subsequent nucleation. rsc.org For example, the electrochemical properties of homoleptic complexes of first-row transition metals have been systematically cataloged, providing a roadmap for distinguishing currents from molecular electrocatalysis versus those from the deposition of secondary materials. rsc.org

| Metal Ion (in Acetonitrile) | Process | Potential (V vs. Fc⁺/₀) |

| Co(II) | Oxidative feature of transient Co(I) | -1.14 |

| General M⁺/M²⁺ | Cathodic reduction | Within ~ -2.5 |

Selected electrochemical data for homoleptic acetonitrile complexes. rsc.org

Potential for (Iododiphenylstannyl)acetonitrile as a Ligand

While direct experimental studies on the coordination chemistry of (iododiphenylstannyl)acetonitrile as a ligand are not extensively documented in the surveyed literature, its molecular structure suggests two primary modes of interaction with metal centers.

Coordination via the Nitrile Group: The terminal nitrile functionality (-C≡N) is a classic Lewis base site. Drawing parallels from the extensive chemistry of acetonitrile complexes, the nitrogen lone pair in (iododiphenylstannyl)acetonitrile can be expected to coordinate to both transition metal and main group metal centers. nih.govwikipedia.org The electronic nature of the bulky and electron-donating (iododiphenylstannyl) group (Ph₂ISnCH₂-) would likely influence the σ-donor and π-acceptor properties of the nitrile ligand compared to unsubstituted acetonitrile, potentially affecting the stability and reactivity of the resulting metal complexes.

Coordination via the Tin Center: The tin atom in organotin halides like (iododiphenylstannyl)acetonitrile is a Lewis acidic site. Organotin(IV) compounds can expand their coordination number from four to five or even six, particularly when bonded to electronegative substituents like iodide. wikipedia.orglupinepublishers.com Therefore, the tin center could act as an acceptor for Lewis bases, forming hypercoordinated adducts. This dual functionality suggests that (iododiphenylstannyl)acetonitrile could potentially act as a bridging ligand, coordinating to one metal center via the nitrile nitrogen and to another via the tin atom.

Formation of Organotin-Acetonitrile Adducts and Solvates

Organotin halides are well-known to form adducts with Lewis bases. wikipedia.org Diorganotin and triorganotin halides, in particular, react with donors such as pyridine (B92270) to form five- and six-coordinate complexes. wikipedia.orglupinepublishers.com While specific studies on adducts between (iododiphenylstannyl)acetonitrile and acetonitrile are not detailed, the general principle of Lewis base coordination to an organotin halide center is well-established. The formation of solvates during crystallization from acetonitrile is a common phenomenon. For example, crystallization of certain vanadium oxohalide anions from acetonitrile can yield solvated crystals where the acetonitrile molecules are present in the crystal lattice. nih.gov

The interaction is driven by the Lewis acidity of the tin center, which increases with the number of electronegative halides attached. lupinepublishers.com In the case of (iododiphenylstannyl)acetonitrile, the presence of the single iodide atom confers sufficient Lewis acidity upon the tin atom to suggest that it could form stable adducts with donor solvents like acetonitrile or other Lewis bases. Simple alcohols, for instance, are known to form protonated acetonitrile adducts when analyzed in the presence of acetonitrile. nih.govsigmaaldrich.com

Stereochemical Implications of Ligand Coordination

The coordination of ligands to the tin center in organotin compounds has significant stereochemical consequences. When an organotin(IV) halide expands its coordination number, it adopts specific geometries to accommodate the additional ligands.

For five-coordinate adducts, such as those formed by triorganotin halides, the preferred geometry is typically a trigonal bipyramidal structure. lupinepublishers.comlupinepublishers.com In these structures, the more electronegative ligands (like halides or donor atoms from a coordinating solvent) tend to occupy the axial positions, while the bulkier organic groups reside in the equatorial plane. lupinepublishers.com

For six-coordinate adducts, which are common for diorganotin dihalides, an octahedral geometry is adopted. lupinepublishers.comlupinepublishers.com A common arrangement in R₂SnX₂·2L complexes (where L is a monodentate Lewis base) is a structure with the two organic (R) groups in a trans orientation, leading to a more stable configuration. The two halide (X) and two donor ligand (L) molecules can then adopt either mutual cis or trans configurations depending on their specific nature. lupinepublishers.com

Advanced Applications in Chemical Synthesis and Materials Science

Use as a Precursor in Organic and Organometallic Synthesis

Diorganotin halides, such as the diphenyltin (B89523) iodide core of (Iododiphenylstannyl)acetonitrile, are fundamental starting materials in organotin chemistry. wikipedia.orgorientjchem.org Their utility stems from the reactivity of the tin-halogen bond, which can be readily cleaved and replaced by a wide variety of nucleophiles. This allows for the covalent attachment of diverse functional groups to the diphenyltin(IV) center, making it a versatile scaffold for constructing larger, more intricate molecules. gelest.com

Building Block for Complex Molecular Architectures

The diphenyltin(IV) moiety is a robust building block for creating sophisticated molecular architectures. By reacting diorganotin dihalides with multifunctional ligands, chemists can construct molecules with tailored geometries and properties. The tin atom in these compounds can readily expand its coordination number from four to five, six, or even seven, adopting geometries such as trigonal bipyramidal and octahedral. lupinepublishers.comrjpbcs.com This coordinative flexibility is crucial for assembling complex structures.

For instance, reactions with bidentate or polydentate ligands, like dithiocarbamates or Schiff bases, lead to the formation of stable chelate complexes. orientjchem.orgnih.gov In these structures, the ligand coordinates to the tin center, often resulting in highly organized, discrete molecules with specific stereochemistry. The reaction of diorganotin dihalides with carboxylates, for example, can yield monomeric complexes or extended supramolecular arrays, depending on the nature of the substituents. orientjchem.orgjmchemsci.com

Table 1: Examples of Complex Architectures from Diorganotin Precursors

| Precursor Type | Reactant/Ligand Type | Resulting Molecular Architecture | Typical Coordination at Tin Center |

|---|---|---|---|

| R₂SnX₂ (e.g., Ph₂SnI₂) | Dithiocarbamates | Discrete Monomeric Complexes | Six-coordinate (Skew Trapezoidal Bipyramidal) |

| R₂SnX₂ | Schiff Bases (multidentate) | Chelated Organometallic Complexes | Five- or Six-coordinate |

| R₂SnX₂ | Carboxylic Acids | Monomeric, Dimeric, or Polymeric Structures | Five-, Six-, or Seven-coordinate |

| R₂SnX₂ | Amino Acids/Peptides | Bio-organometallic Complexes | Five- or Six-coordinate |

Precursor for Tin-containing Polymers or Frameworks

The ability of the diphenyltin(IV) unit to connect with other molecules makes it a valuable component in macromolecular chemistry. Diorganotin compounds can be incorporated into polymers either as pendant groups attached to a polymer backbone or as integral parts of the main chain itself. taylorandfrancis.com

Polycondensation reactions involving difunctional organotin monomers, derived from precursors like diphenyltin diiodide, can yield polymers with tin atoms in the backbone. For example, reacting a diorganotin dihalide with a disodium (B8443419) salt of a dicarboxylic acid can produce polyesters containing tin. These materials merge the properties of the organic polymer with the unique characteristics of the organotin center. Such polymers have applications as specialized coatings, stabilizers for other plastics like PVC, and materials with unique thermal or optical properties. uobabylon.edu.iqroadmaptozero.com

Catalytic Roles of Organotin Compounds

Organotin compounds, particularly diorganotin derivatives, are widely recognized for their catalytic activity in a multitude of industrial and laboratory-scale chemical reactions. lupinepublishers.com Their effectiveness is primarily due to the Lewis acidic nature of the tin(IV) center. wikipedia.org The tin atom, possessing empty 5d orbitals, can accept electron pairs from Lewis basic substrates, thereby activating them towards subsequent reactions. rsc.org The Lewis acidity can be tuned by altering the organic (R) and anionic (X) groups on the R₂SnX₂ molecule. gelest.com

Development of Organotin-Based Catalytic Systems

Organotin catalysts are integral to several key industrial processes. Their mild nature, high efficiency, and selectivity make them preferable to stronger acid or base catalysts that can cause unwanted side reactions. gelest.com

Key applications include:

Polyurethane Production: Diorganotin carboxylates, such as dibutyltin (B87310) dilaurate, are standard catalysts for the reaction between isocyanates and polyols to form polyurethanes. wikipedia.orgfrontiersin.org They promote the formation of the urethane (B1682113) linkage with high efficiency.

Esterification and Transesterification: Organotin compounds, including distannoxanes derived from the hydrolysis of diorganotin halides, are excellent catalysts for producing esters from carboxylic acids and alcohols. gelest.comlupinepublishers.com They are particularly useful in the synthesis of polyesters.

Silicone Curing: Room-Temperature Vulcanizing (RTV) silicones often rely on organotin catalysts to facilitate the cross-linking reactions that cure the liquid silicone into a solid elastomer. afirm-group.com

Table 2: Prominent Organotin Catalytic Systems and Their Applications

| Catalyst Example | Reaction Catalyzed | Industrial Application |

|---|---|---|

| Dibutyltin Dilaurate (DBTDL) | Urethane Formation (Isocyanate + Alcohol) | Polyurethane foams, coatings, adhesives |

| Dibutyltin Diacetate | Urethane Formation, Transesterification | Polyurethanes, Polyester synthesis |

| Dichlorodistannoxanes | Esterification, Transesterification | Polyester and plasticizer production |

| Stannous Octoate | Silicone Curing, Urethane Formation | RTV silicones, flexible polyurethane foams |

Reaction Mechanism in Catalytic Cycles

The catalytic activity of organotin compounds is generally explained by two primary mechanisms, particularly in reactions involving carbonyls and alcohols.

Insertion Mechanism (Alkoxide Formation): In some systems, particularly urethane formation, an alternative or concurrent mechanism is proposed. Here, the organotin catalyst first reacts with the alcohol (R'-OH) to form a tin alkoxide intermediate (R₂Sn(OR')X). The isocyanate then inserts into the newly formed, reactive Sn-O bond. Subsequent alcoholysis of the resulting tin carbamate (B1207046) regenerates the catalyst and releases the final urethane product. lupinepublishers.comfrontiersin.org

These mechanisms are not always mutually exclusive, and the dominant pathway can depend on the specific reactants, solvent, and nature of the organotin catalyst used.

Applications in Material Science and Supramolecular Chemistry

Beyond their role as precursors and catalysts, organotin compounds are foundational components in the design of advanced materials and supramolecular assemblies. Their utility in this field is derived from their well-defined coordination geometries and the ability to participate in both strong covalent bonds and weaker, non-covalent interactions.

The structural diversity of diorganotin compounds allows them to act as versatile nodes for building larger structures. For example, diorganotin carboxylates can self-assemble through bridging carboxylate ligands to form one-dimensional polymeric chains. nih.gov In these structures, the tin atoms are linked into an infinite chain, with the organic substituents controlling the spacing and solubility of the material.

Furthermore, weaker intermolecular forces such as hydrogen bonds or Sn···O hypervalent interactions play a crucial role in organizing individual organotin molecules into ordered, three-dimensional supramolecular architectures in the solid state. orientjchem.orgacs.org The steric bulk of the organic groups attached to the tin and the nature of the ligands can precisely control whether a compound exists as a discrete monomer or assembles into a higher-order polymer. ufop.bracs.org These structurally diverse materials have potential applications in areas such as gas storage and separation, though this remains an active area of research. Another significant application is the use of monoalkyltin compounds as precursors for depositing thin, transparent, and conductive films of tin(IV) oxide on glass, a process used to strengthen glass bottles and for decorative or electronic purposes. uu.nl

Construction of Coordination Polymers

Coordination polymers are materials with repeating coordination entities extending in one, two, or three dimensions. The properties of these materials are highly tunable based on the choice of metal centers and organic linkers. Organotin compounds, particularly those with functional groups capable of coordination, can serve as nodes in these polymeric structures.

(Iododiphenylstannyl)acetonitrile possesses several features that could make it a candidate for the synthesis of coordination polymers. The tin atom could act as a metallic node, while the nitrile group (-CN) and the iodide ion could function as coordinating ligands, bridging to other metal centers. The diphenyl groups attached to the tin atom also influence the steric and electronic properties of the resulting polymer.

While there is no specific literature on coordination polymers derived from (iododiphenylstannyl)acetonitrile, the behavior of analogous diphenyltin compounds can provide insights. For instance, diphenyltin(IV) diisothiocyanate has been shown to form a layered coordination polymer. researchgate.netiucr.orgnih.gov In this structure, the isothiocyanate ligands bridge between adjacent tin atoms, creating a polymeric network. researchgate.netiucr.orgnih.gov It is plausible that (iododiphenylstannyl)acetonitrile could engage in similar bridging interactions, potentially through its iodide or nitrile functionalities.

Furthermore, organotin compounds have been shown to catalyze the polymerization of nitrile compounds. huji.ac.il This suggests that under certain conditions, the nitrile group of (iododiphenylstannyl)acetonitrile could itself participate in polymerization reactions, leading to novel polymer structures with integrated tin centers.

Table 1: Structural Information of an Analogous Diphenyltin-Based Coordination Polymer

| Compound | Formula | Crystal System | Coordination Geometry of Tin | Bridging Ligand | Reference |

| catena-Poly[[diphenyltin(IV)]-di-μ-isothiocyanato] | [Sn(NCS)₂(C₆H₅)₂]n | Monoclinic | Octahedral | Isothiocyanate | researchgate.netiucr.orgnih.gov |

This table presents data for a structurally related compound to illustrate the potential of diphenyltin moieties to form coordination polymers.

Role in Precursor Chemistry for Inorganic Materials (e.g., SnO₂ nanoparticles)

Organometallic compounds are often used as single-source precursors for the synthesis of inorganic nanomaterials. The organic ligands in these precursors can be removed through processes like thermal decomposition (pyrolysis) or solvothermal methods, yielding the desired inorganic material. Organotin compounds are widely explored as precursors for tin oxide (SnO₂) nanoparticles due to their volatility and the ability to decompose cleanly. mdpi.com

(Iododiphenylstannyl)acetonitrile contains a tin center and organic components (phenyl and acetonitrile (B52724) groups) that can be removed upon heating. This makes it a potential precursor for the synthesis of tin oxide nanoparticles. The synthesis would likely involve the controlled thermal decomposition of the compound in an oxygen-containing atmosphere, leading to the formation of SnO₂. The size, morphology, and crystallinity of the resulting nanoparticles would be dependent on factors such as the decomposition temperature, heating rate, and the atmosphere used.

While the direct use of (iododiphenylstannyl)acetonitrile as a precursor for SnO₂ has not been reported, numerous studies have demonstrated the successful synthesis of SnO₂ nanoparticles from other organotin compounds. For example, diphenyltin(IV) dithiocarbamate (B8719985) complexes have been used to produce tetragonal SnO₂ nanoparticles via pyrolysis. mdpi.com Similarly, triphenyltin (B1233371) chloride has been utilized in the fabrication of SnO₂/C nanospheres. scispace.com These examples underscore the feasibility of employing organotin compounds with phenyl groups as precursors for tin-based nanomaterials.

Table 2: Synthesis of SnO₂ Nanoparticles from Analogous Organotin Precursors

| Precursor Compound | Synthesis Method | Resulting Material | Morphology | Particle Size | Reference |

| Diphenyltin(IV) p-methylphenyldithiocarbamate | Pyrolysis | Tetragonal SnO₂ | Rod-like | 10.85 ± 4.04 nm | mdpi.com |

| Triphenyltin chloride | Friedel–Crafts crosslinking and carbonization | SnO₂/C nanospheres | Spherical | ~4 nm (SnO₂) | scispace.com |

This table provides examples of SnO₂ nanoparticle synthesis from other organotin compounds to illustrate the potential of (Iododiphenylstannyl)acetonitrile as a precursor.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency

The development of efficient and sustainable synthetic methodologies is a cornerstone of modern chemistry. For Acetonitrile (B52724), (iododiphenylstannyl)-, future research could focus on moving beyond classical methods to more atom-economical and environmentally benign routes.

Current synthetic approaches for related organotin halides often involve multi-step processes, such as the redistribution reactions of tetraorganotin compounds with tin tetrahalides or the alkylation of organotin halides with organolithium or Grignard reagents. wikipedia.org These methods can suffer from drawbacks like the use of stoichiometric and often pyrophoric reagents, and the generation of significant waste streams.

Future research should target the development of catalytic routes. For instance, direct C-H activation and functionalization of acetonitrile with a suitable diphenyltin (B89523) iodide precursor could offer a more direct and efficient synthesis. Another avenue is the exploration of mechanochemical methods, which can reduce solvent usage and reaction times. A comparative table of potential synthetic routes is presented below.

| Synthetic Route | Potential Precursors | Key Areas for Research | Anticipated Advantages |

| Catalytic C-H Activation | Diphenyltin diiodide, Acetonitrile | Development of suitable transition metal catalysts (e.g., Pd, Rh, Ir), Optimization of reaction conditions (temperature, solvent) | High atom economy, Reduced waste |

| Mechanochemical Synthesis | Tetraphenyltin (B1683108), Iodine, Acetonitrile | Investigation of grinding media and frequency, Stoichiometry control | Reduced solvent use, Potentially milder conditions |

| Halogen Exchange | Acetonitrile, (chlorodiphenylstannyl)- , Sodium Iodide | Optimization of solvent and temperature for Finkelstein-type reaction | Access from more common chloro-analogs |

Exploration of New Reactivity Patterns and Transformation Chemistry

The reactivity of Acetonitrile, (iododiphenylstannyl)- is largely unexplored. The presence of a reactive Sn-I bond, a nucleophilic nitrile group, and phenyl substituents suggests a rich and varied chemistry awaiting discovery.

Future investigations could explore its utility in a range of transformations:

Cross-coupling Reactions: The Sn-I bond could be a handle for Stille-type cross-coupling reactions, allowing the introduction of the diphenylstannylacetonitrile moiety into complex organic molecules. Research should focus on palladium-catalyzed reactions with various organic electrophiles.

Lewis Acid Catalysis: The Lewis acidic tin center could be exploited for catalysis. Studies could investigate its efficacy in promoting reactions such as Diels-Alder, Friedel-Crafts, or cyanosilylation reactions.

Coordination Chemistry: The nitrile group can act as a ligand for transition metals. Synthesizing and characterizing coordination complexes of Acetonitrile, (iododiphenylstannyl)- could lead to new materials with interesting catalytic or photophysical properties.

Advanced Spectroscopic and Structural Methodologies for Detailed Characterization

A thorough understanding of a compound's structure and properties is fundamental to developing its applications. libretexts.org While basic characterization would involve ¹H and ¹³C NMR and IR spectroscopy, advanced techniques could provide deeper insights into the nature of Acetonitrile, (iododiphenylstannyl)-.

| Technique | Information to be Gained | Hypothetical Data/Observations |

| ¹¹⁹Sn NMR Spectroscopy | Direct observation of the tin environment, coordination number, and electronic state. | A single resonance in the region typical for four-coordinate organotin halides. |

| Single-Crystal X-ray Diffraction | Unambiguous determination of the three-dimensional molecular structure, bond lengths, and angles. | Tetrahedral geometry around the tin atom with expected Sn-C, Sn-I, and C-C bond lengths. |

| Advanced Mass Spectrometry (e.g., ESI-MS) | Insight into fragmentation patterns and potential for adduct formation. upce.cz | Observation of the molecular ion and characteristic isotopic patterns for tin. |

| Infrared (IR) Spectroscopy | Information on the C≡N stretching frequency, which can be sensitive to coordination. | A sharp absorption band around 2250 cm⁻¹ for the nitrile group. |

Future research should aim to obtain high-quality crystals for X-ray diffraction to definitively establish its solid-state structure. Furthermore, variable-temperature NMR studies could shed light on dynamic processes in solution.

Deeper Theoretical Understanding of Electronic and Bonding Properties

Computational chemistry offers a powerful tool for understanding the electronic structure, bonding, and reactivity of molecules. researchgate.net For Acetonitrile, (iododiphenylstannyl)-, theoretical studies are essential to complement experimental findings.

Future research using Density Functional Theory (DFT) and other ab initio methods could focus on:

Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis can quantify the nature of the Sn-C and Sn-I bonds, determining their covalent and ionic character.

Reaction Mechanisms: Computational modeling can elucidate the transition states and intermediates of proposed reactions, providing a deeper understanding of its reactivity and guiding the design of new transformations.

Spectroscopic Prediction: Calculation of NMR chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.

Expanding Applications in Green Chemistry and Sustainable Synthesis

While organotin compounds are often associated with toxicity, modern research is increasingly focused on developing applications that align with the principles of green chemistry. chromatographyonline.com The unique properties of Acetonitrile, (iododiphenylstannyl)- could be harnessed for sustainable synthesis.

Potential green chemistry applications to be explored include:

Catalyst Immobilization: The compound could be functionalized and immobilized on a solid support (e.g., silica (B1680970) or a polymer). This would allow for its use as a recyclable Lewis acid catalyst, minimizing tin contamination in the final products.

Reagent in Flow Chemistry: The use of Acetonitrile, (iododiphenylstannyl)- in continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate easier scale-up compared to batch processes.

Integration with Other Fields of Advanced Chemical Research

The unique combination of a heavy element (tin), aromatic rings, and a functional nitrile group makes Acetonitrile, (iododiphenylstannyl)- a candidate for integration into interdisciplinary research areas.

Materials Science: The compound could serve as a precursor for the synthesis of novel tin-containing materials. For example, its controlled decomposition could be investigated as a route to tin oxide nanoparticles or thin films, which have applications in electronics and catalysis.

Supramolecular Chemistry: The phenyl groups and the nitrile moiety could participate in non-covalent interactions, such as π-stacking and coordination bonds. Research into its self-assembly behavior could lead to the formation of interesting supramolecular architectures.

Bioorganometallic Chemistry: While toxicity is a concern, the biological activity of organotin compounds is well-documented. lupinepublishers.com Future research, conducted with appropriate caution, could explore the synthesis of derivatives of Acetonitrile, (iododiphenylstannyl)- with modified organic groups to tune their biological properties, potentially leading to new therapeutic or diagnostic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for introducing iodine into phenylacetonitrile derivatives, and how are reaction conditions optimized?

- Methodology : Electrophilic iodination using iodine and oxidizing agents (e.g., H₂O₂, NaOCl) under acidic conditions (acetic acid or dichloromethane) at 0–25°C ensures regioselectivity. For example, 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile synthesis requires stoichiometric control and reaction monitoring via TLC/HPLC. Temperature gradients and solvent polarity adjustments minimize side reactions .

- Optimization : Use response surface methodology to model variables like acid concentration and reaction time, achieving >80% yield in validated protocols.

Q. What are the essential safety protocols for handling halogenated acetonitriles in laboratory settings?

- Critical Measures :

- Use EN 374-certified gloves with 50% breakthrough time limits .

- Maintain airborne concentrations <6.02 mg/L (mouse LC50) via local exhaust ventilation .

- Store in sealed containers away from oxidizers at <25°C to prevent decomposition .

Q. How can researchers systematically optimize chromatographic separation parameters for acetonitrile derivatives using experimental design?

- Experimental Design : Apply Box-Behnken or central composite designs to optimize:

- Mobile phase pH (5.0–6.5) and acetonitrile content (40–60% v/v) .

- Flow rate (0.8–1.2 mL/min) for retention time <5 min and resolution >1.5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported iodination yields of phenylacetonitriles under varying acidic conditions?

- Analysis Framework :

- Vary acid strength (HCl vs. H₂SO₄) to modulate aromatic ring protonation and electron density .

- Monitor intermediates via in-situ NMR and DFT calculations to predict regioselectivity .

- Case Study : Stronger acids (e.g., H₂SO₄) increase para-iodination but risk over-oxidation; optimal yields achieved at pH 2.5–3.0 .

Q. What advanced validation strategies ensure the stability of iodinated acetonitriles in high-throughput bioanalytical methods?

- Protocols :

- Conduct accelerated stability studies (40–60°C, 72h) with LC-MS/MS confirmation of degradation thresholds (S/N >10) .

- Apply β,γ-content tolerance intervals to quantify acceptable variation (±5%) across batches .

- Statistical Validation : One-way ANOVA (p<0.05) confirms no significant drift in analyte recovery over 30 days .

Q. How do solvent-solute interactions affect the CN stretching frequency of iodinated acetonitriles, and what computational models best describe these effects?

- Mechanistic Insights :

- Solvent polarity (Kamlet-Taft π*) and hydrogen-bonding capacity shift ν₂(CN) by up to 15 cm⁻¹ .

- Hybrid models combining dispersive (MP2) and specific (B3LYP) interactions predict Δν within ±3 cm⁻¹ (R²=0.94) .

- Experimental Validation : FTIR in 33 solvents confirms computational trends, with acetone showing the largest hypsochromic shift .

Table 1: Key Physicochemical Properties of Halogenated Acetonitriles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.